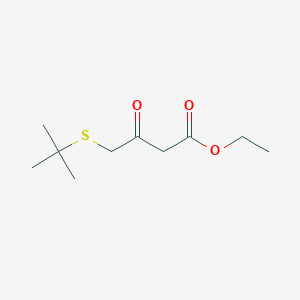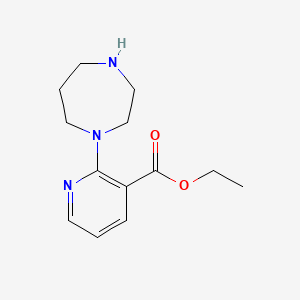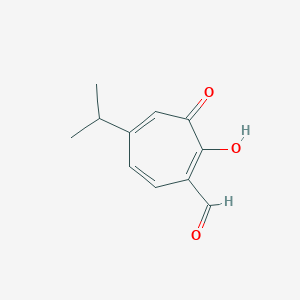
Ethyl 4-(tert-butylthio)-3-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(tert-butylthio)-3-oxobutanoate is an organic compound that belongs to the class of esters. Esters are widely used in organic chemistry due to their reactivity and versatility. This particular compound features a tert-butylsulfanyl group, which can influence its chemical behavior and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(tert-butylthio)-3-oxobutanoate typically involves the reaction of ethyl acetoacetate with tert-butyl thiol in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The resulting product is then purified using techniques such as flash column chromatography.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes using microreactor systems. These systems offer advantages such as improved efficiency, better control over reaction conditions, and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-(tert-butylthio)-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Amides or other esters.
Applications De Recherche Scientifique
Ethyl 4-(tert-butylthio)-3-oxobutanoate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Ethyl 4-(tert-butylthio)-3-oxobutanoate involves its reactivity as an ester. The ester group can undergo hydrolysis to form the corresponding acid and alcohol. The tert-butylsulfanyl group can participate in redox reactions, influencing the overall reactivity of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetoacetate: A simpler ester with similar reactivity but lacking the tert-butylsulfanyl group.
Methyl butyrate: Another ester used in organic synthesis but with different substituents.
Uniqueness
Ethyl 4-(tert-butylthio)-3-oxobutanoate is unique due to the presence of the tert-butylsulfanyl group, which can significantly influence its chemical behavior and applications compared to simpler esters .
Propriétés
Formule moléculaire |
C10H18O3S |
|---|---|
Poids moléculaire |
218.32 g/mol |
Nom IUPAC |
ethyl 4-tert-butylsulfanyl-3-oxobutanoate |
InChI |
InChI=1S/C10H18O3S/c1-5-13-9(12)6-8(11)7-14-10(2,3)4/h5-7H2,1-4H3 |
Clé InChI |
YZXKKCHEJQGOBN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(=O)CSC(C)(C)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-[4-(2-Aminoethyl)phenoxy]nicotinonitrile](/img/structure/B8518968.png)

![Tert-butyl thieno[2,3-b]pyrazin-6-ylcarbamate](/img/structure/B8519006.png)
![Heptane,1-[(2-chloroethyl)sulfinyl]-](/img/structure/B8519012.png)


![Benzenemethanamine,4-(1h-imidazol-1-yl)-n-[4-(1-methylethyl)phenyl]-](/img/structure/B8519037.png)

![Benzo[d]oxazole,4-phenyl-](/img/structure/B8519052.png)
